molecular formula C11H13BrN2O3S B13275448 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Cat. No.: B13275448
M. Wt: 333.20 g/mol
InChI Key: CHYAVYRZFLNQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. Its structure, which incorporates both a 4-bromophenyl group and a pyrrolidinone core, is frequently explored in the development of novel small-molecule inhibitors . Researchers value this scaffold for its potential to interact with key biological targets. The structural motif of a bromophenyl-substituted heterocycle is commonly investigated in oncology research, particularly in the design of molecules that can modulate protein-protein interactions . Similar pyrrolidine-based structures have shown potent activity as inhibitors of MDM2-p53 interaction, a prominent pathway for developing new anticancer therapies . Furthermore, compounds featuring methanesulfonamide groups are often studied for their favorable physicochemical properties and potential to enhance binding affinity. This product is intended for research purposes by qualified laboratory professionals. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct all risk assessments prior to use.

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C11H13BrN2O3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2,(H2,13,16,17)

InChI Key

CHYAVYRZFLNQAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of 1-(4-Bromophenyl)-5-oxopyrrolidine Core

One common method involves the reaction of 4-bromoaniline derivatives with suitable cyclic precursors or via cyclization reactions that form the pyrrolidinone ring. For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized starting from 4-acetamidophenyl amines, which undergo cyclization with itaconic acid under reflux in water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid intermediates. These intermediates are then transformed through esterification and hydrazinolysis to yield functionalized pyrrolidinone derivatives.

While this specific route uses an acetamido substituent, analogous procedures can be adapted for the 4-bromophenyl substituent by replacing the amino precursor with 4-bromoaniline or its derivatives.

Introduction of the Methanesulfonamide Group

The installation of the methanesulfonamide group at the 3-position of the pyrrolidinone ring is typically achieved via nucleophilic substitution or sulfonylation reactions. The 3-position of the pyrrolidinone ring can be functionalized by first generating a suitable leaving group (e.g., halide or activated ester) followed by reaction with methanesulfonamide or its derivatives under controlled conditions.

Although direct literature on this exact sulfonamide installation on the 3-position of the 5-oxopyrrolidine ring with a 4-bromophenyl substituent is scarce, sulfonamide formation is a well-established reaction in heterocyclic chemistry. It involves reacting an amine or activated intermediate with methanesulfonyl chloride or methanesulfonamide salts under basic or neutral conditions.

Alternative Synthetic Routes and Resolution

Patents describe resolution methods for similar pyrrolidinone derivatives involving chiral auxiliaries to separate enantiomers, which may be relevant for obtaining enantiomerically pure [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide if stereochemistry is critical.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Cyclization to form pyrrolidinone 4-Bromoaniline derivative + itaconic acid, reflux in water Formation of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid analog
2 Esterification Methanol, catalytic sulfuric acid Methyl ester intermediate
3 Hydrazinolysis Hydrazine hydrate, methanol Acid hydrazide intermediate
4 Sulfonamide formation Methanesulfonyl chloride or methanesulfonamide, base Installation of methanesulfonamide group at 3-position General sulfonamide chemistry
5 Resolution (if needed) Attachment to chiral auxiliary, chromatographic separation Enantiomeric purity enhancement

Analytical Characterization

The intermediates and final compound are characterized by standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aromatic protons from the 4-bromophenyl group, the pyrrolidinone ring protons, and the methanesulfonamide methyl group.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the calculated molecular weight of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide confirm molecular integrity.
  • Chromatography: Purity and separation of enantiomers (if applicable) are monitored by HPLC or preparative chromatography.

Research Findings and Considerations

  • The presence of the 4-bromophenyl substituent provides a handle for further functionalization or cross-coupling reactions, which can be exploited in synthetic modifications or derivatization.
  • The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, and the methanesulfonamide group often enhances solubility and biological activity.
  • The synthetic routes described in related literature emphasize mild reaction conditions and high yields in intermediate steps, facilitating scalable synthesis.
  • Resolution techniques may be necessary to obtain enantiomerically pure compounds for biological evaluation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in the development of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one (), which features a pyrimidine-triketone core instead of pyrrolidinone. Key differences include:

Property [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide 5-[3-(4-Bromophenyl)-...-tri-one ()
Core Structure Pyrrolidinone ring Pyrimidine-2,4,6-trione ring
Substituents Methanesulfonamide at C3 2,5-Dimethoxyphenyl and methyl groups
Synthesis Route Likely involves cyclization and sulfonylation Claisen–Schmidt condensation/Michael addition
Polarity Higher (due to sulfonamide) Lower (methoxy groups enhance lipophilicity)

Crystallographic and Analytical Methodologies

Both compounds rely on advanced crystallographic tools for structural elucidation:

  • SHELX Software : Widely used for small-molecule refinement, SHELX ensures precise determination of bond lengths and angles .
  • ORTEP-3 : Employed for visualizing thermal ellipsoids and molecular geometry, critical for comparing stereochemical outcomes .
  • Structure Validation : Tools like PLATON (referenced in ) ensure accuracy in crystallographic data, minimizing errors in comparative analyses .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

  • Methanesulfonamide vs. Methoxy Groups : The sulfonamide’s hydrogen-bonding capacity may increase solubility and metabolic stability compared to the methoxy-substituted analog .

Stability and Reactivity

  • Pyrrolidinone vs. Pyrimidine Core: The pyrrolidinone’s lactam structure is prone to hydrolysis under acidic conditions, whereas the pyrimidine-triketone’s conjugated system offers greater stability.
  • Electrophilic Sites : The sulfonamide group in the target compound may participate in nucleophilic reactions, unlike the electron-rich methoxy groups in the analog.

Biological Activity

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine. The compound's structure has been confirmed through X-ray diffraction analysis, which provides insights into its molecular geometry and bonding characteristics .

Antibacterial Activity

Research indicates that compounds similar in structure to [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide exhibit notable antibacterial activity. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties. Studies have shown that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, specific derivatives demonstrated IC50 values as low as 2.14 µM against urease, indicating strong inhibitory potential . This activity suggests possible therapeutic uses in conditions where enzyme modulation is beneficial.

Hypoglycemic Effects

The compound’s structural features may also confer hypoglycemic effects. Similar derivatives have been investigated for their ability to influence glucose metabolism, making them candidates for diabetes management therapies .

The biological activity of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide can be attributed to its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activities or modulate receptor functions effectively. The presence of the bromophenyl group enhances binding affinity and specificity, while the pyrrolidinone ring contributes to the compound's structural stability .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Antibacterial Screening : A series of synthesized piperidine derivatives showed significant antibacterial activity with varying degrees of effectiveness against different bacterial strains.
  • Enzyme Inhibition Studies : Research on piperidine derivatives demonstrated strong inhibitory action against urease and AChE, suggesting that modifications to the core structure could enhance these properties further .
  • Molecular Docking Studies : In silico studies have predicted favorable interactions between these compounds and target enzymes, supporting their potential as drug candidates in enzyme-related diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/EnzymesObserved EffectReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values < 10 µM
UreaseIC50 values < 3 µM
Hypoglycemic EffectsGlucose metabolismPotential modulation

Q & A

(Basic) What synthetic strategies are optimal for preparing [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, such as cyclization of bromophenyl-substituted precursors followed by sulfonamide conjugation. Key parameters include:

  • Temperature control : Maintain 50–70°C during cyclization to avoid side reactions (e.g., decomposition of intermediates).
  • Catalyst selection : Use Lewis acids like ZnCl₂ to enhance regioselectivity in pyrrolidinone formation.
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product with >95% purity .
  • Validation : Confirm intermediates via 1^1H/13^13C NMR and IR spectroscopy to track functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

(Basic) How can X-ray crystallography and computational tools resolve the molecular structure of this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in DMSO/ethanol mixtures.
  • Data collection : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths/angles and validate stereochemistry .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or anisotropic displacement .
  • Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) to ensure structural integrity .

(Advanced) How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?

Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=S motifs) using Etter’s rules to identify primary (e.g., dimeric R₂²(8) motifs) and secondary interactions .
  • Thermal stability : Correlate packing density (from crystallographic data) with DSC results to predict melting points and polymorph transitions .
  • Solvent effects : Use Hirshfeld surfaces to quantify interactions in different solvents (e.g., chloroform vs. methanol) .

(Advanced) How can computational methods like MEDT explain unexpected regioselectivity in reactions involving this compound?

Answer:

  • Mechanistic analysis : Apply Molecular Electron Density Theory (MEDT) to calculate Fukui indices, identifying nucleophilic (Cβ) and electrophilic (N=N=C) sites in cycloaddition reactions .
  • Transition state modeling : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to compare activation energies for competing pathways (e.g., Δ²-pyrazoline vs. pyrazole formation) .
  • Validation : Overlay experimental (XRD) and computed (DFT) geometries to confirm regiochemical outcomes .

(Basic) What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

  • NMR : Assign 1^1H signals for the pyrrolidinone ring (δ 2.5–3.5 ppm) and sulfonamide protons (δ 7.0–7.5 ppm) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .
  • Mass spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H]⁺ and fragmentation patterns .

(Advanced) How can structure-activity relationship (SAR) studies optimize the biological efficacy of derivatives?

Answer:

  • Substituent modulation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .
  • Conformational analysis : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., ATX enzyme) and correlate with IC₅₀ values .
  • Pharmacokinetics : Measure logP (HPLC) and plasma stability (LC-MS) to prioritize derivatives with balanced solubility/metabolic resistance .

(Advanced) How do conflicting data between experimental and theoretical results arise, and how can they be resolved?

Answer:

  • Case study : If experimental XRD shows a Δ²-pyrazoline product while MEDT predicts pyrazole dominance, re-evaluate solvent effects (e.g., CHCl₃ elimination) or lattice stabilization forces .
  • Multi-method validation : Cross-check DFT geometries with solid-state NMR or Raman spectroscopy to identify discrepancies in dynamic vs. static models .

(Basic) What analytical methods assess the compound’s polymorphic forms and phase purity?

Answer:

  • PXRD : Compare experimental patterns (Cu-Kα radiation) with Mercury-simulated profiles to detect polymorphs .
  • DSC : Identify endothermic peaks (melting) and exothermic events (decomposition) to map phase transitions .
  • TGA : Quantify solvent loss (<5% weight loss up to 150°C) to confirm anhydrous forms .

(Advanced) How can advanced computational modeling predict the compound’s reactivity in biological systems?

Answer:

  • MD simulations : Simulate ligand-protein binding (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds (e.g., sulfonamide with Lys231 in ATX) .
  • QM/MM : Calculate binding free energies (ΔG) for enzyme-substrate complexes using ONIOM methods .
  • ADMET prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.